![molecular formula C24H34N2O5S B6493707 N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}adamantane-1-carboxamide CAS No. 922120-32-9](/img/structure/B6493707.png)

N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}adamantane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

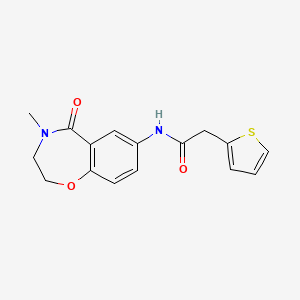

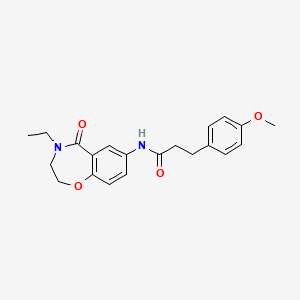

This compound is a derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline . It is used in the synthesis of more complex isoquinolines . The compound is characterized by infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and mass spectroscopy .

Synthesis Analysis

The synthesis of this compound involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains a tetrahydroisoquinoline core, which is a common structure in many natural products and synthetic pharmaceuticals .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . These reactions lead to the formation of the tetrahydroisoquinoline core .Applications De Recherche Scientifique

Anti-Inflammatory Agents:

- Researchers have explored tetrahydroisoquinoline derivatives for their anti-inflammatory properties. These compounds may modulate immune responses and alleviate inflammation-related conditions .

- Tetrahydroisoquinolines exhibit broad-spectrum biological activity, making them valuable in antiviral and antifungal drug discovery. Their structural diversity allows for targeted modifications to enhance efficacy .

- 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, a related compound, has been isolated from Mucuna pruriens (used traditionally for Parkinson’s disease treatment). It acts as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .

Synthetic Chemistry and Methodology

The synthesis of tetrahydroisoquinolines involves innovative methods. Our compound was synthesized using the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. These techniques have broader implications:

Pomeranz–Fritsch Process:- The Pomeranz–Fritsch–Bobbitt cyclization is a classical method for constructing the tetrahydroisoquinoline core. Researchers have explored its variations to access chiral derivatives with diverse biological activities .

HIV-1 Reverse Transcriptase Inhibition

- While not directly related to our compound, novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogs have been designed as inhibitors of HIV-1 reverse transcriptase. These compounds hold promise for antiviral drug development .

Mécanisme D'action

Target of Action

The primary target of this compound is currently unknown. It is known that the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety is a common structure in many bioactive molecules

Mode of Action

It is likely that the compound interacts with its targets through the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety . The adamantane-1-carboxamide group may also play a role in the interaction with the target. The resulting changes from these interactions are currently unknown and require further investigation.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the structural similarity to other bioactive molecules, it is possible that this compound may affect similar pathways

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the structural similarity to other bioactive molecules, it is possible that this compound may have similar effects

Propriétés

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O5S/c1-30-21-10-19-3-5-26(15-20(19)11-22(21)31-2)32(28,29)6-4-25-23(27)24-12-16-7-17(13-24)9-18(8-16)14-24/h10-11,16-18H,3-9,12-15H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPKKFCBNHODKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C34CC5CC(C3)CC(C5)C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}adamantane-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)methyl]-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6493627.png)

![2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6493628.png)

![2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B6493632.png)

![3-cyclopentyl-N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}propanamide](/img/structure/B6493704.png)

![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-methylbenzamide](/img/structure/B6493708.png)

![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-(propan-2-yloxy)benzamide](/img/structure/B6493709.png)

![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B6493713.png)